4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate
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Overview
Description
This compound is characterized by its unique molecular structure, which includes a combination of methoxy, dimethylphenoxy, acetamido, and iodobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol to form an imine intermediate . This intermediate is then reacted with 2-iodobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodobenzoate group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-FLUOROBENZOATE
- 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE
Uniqueness
The uniqueness of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-IODOBENZOATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the iodobenzoate group, in particular, allows for unique substitution reactions that are not possible with similar compounds lacking this group.
Properties
Molecular Formula |
C25H23IN2O5 |
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Molecular Weight |
558.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate |
InChI |
InChI=1S/C25H23IN2O5/c1-16-8-10-19(12-17(16)2)32-15-24(29)28-27-14-18-9-11-22(23(13-18)31-3)33-25(30)20-6-4-5-7-21(20)26/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+ |
InChI Key |
MHOJWGMQLYFFOW-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC)C |
Origin of Product |
United States |
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